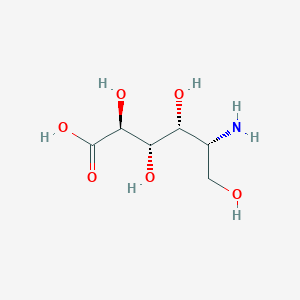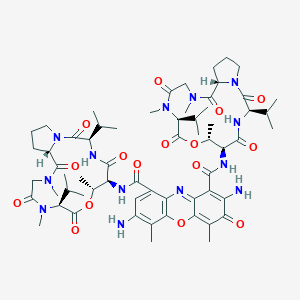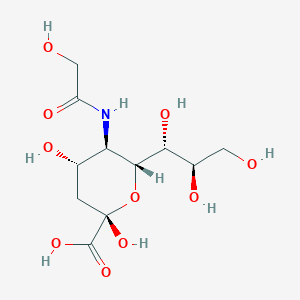
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related amino acids, such as (2S,5R)-5-hydroxylysine, a component unique to collagen and collagen-like proteins, demonstrates the complex methodologies involved in constructing such compounds. These methods often involve asymmetric hydroxylation of enolates generated from N-protected-6-substituted piperidin-2-ones, showcasing the intricacies of synthesizing amino acids with multiple hydroxyl groups and chirality centers (Marin et al., 2002).
Molecular Structure Analysis
The detailed structural analysis of amino acids related to (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid often involves elementary analysis, optical rotation, TLC, IR, NMR spectra, and catalytic hydrogenation. Such analyses confirm the specific configurations and structural features crucial for their biological and chemical functionalities (Hatanaka et al., 1999).
Chemical Reactions and Properties
Amino acids with similar structural complexity engage in a variety of chemical reactions, including Evans' asymmetric alkylation and anti-selective asymmetric hydrogenation. These reactions are pivotal for introducing chirality and functional groups, which are essential for the amino acid's reactivity and subsequent applications (Ohtaka et al., 2013).
Physical Properties Analysis
The physical properties of such amino acids, including solubility, melting points, and specific optical rotations, are determined by their unique molecular structures. These properties are crucial for understanding the compound's behavior in different environments and applications, although specific studies on (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid's physical properties are not directly mentioned in the research available.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for derivatization, are informed by the amino acid's functional groups and stereochemistry. For example, studies on related compounds like 6-aminohexanoic acid highlight its significance in chemical synthesis and its role as a linker in biologically active structures, which can provide insights into the chemical behavior of (2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid (Markowska et al., 2021).
Scientific Research Applications
Synthesis and Derivatives
- Research has shown the potential for synthesizing enantiopure derivatives of amino-hydroxy acids, including (3S,4R)- and (3S,4S)-3-amino-4-hydroxyhexanoic acids and similar compounds, using L-aspartic and L-glutamic acids. This indicates a broad utility in producing stereochemically complex molecules (J. Andrés et al., 2003).
Biochemical Studies in Fungi
- In a study focusing on nitrogen compounds in fungi, compounds like (2R)-2-amino-6-hydroxy-4-hexynoic acid were isolated and characterized from Amanita miculifera. This highlights the presence of structurally related amino acids in natural sources (S. Hatanaka et al., 1999).
Amino Acid Synthesis for Medical Research
- The synthesis of (2S,5R)-5-hydroxylysine, an amino acid unique to collagen, demonstrates the importance of such amino acids in medical and biochemical research. This amino acid and its derivatives play crucial roles in the study of proteins and collagen (J. Marin et al., 2002).
Role in Structural Studies of Molecules
- The use of 6-aminohexanoic acid, a compound with structural similarities, underscores the significance of hydrophobic, flexible amino acids in the synthesis of peptides and in various biochemical applications, including in the nylon industry and as linkers in biologically active structures (A. Markowska et al., 2021).
Novel Amino Acid Synthesis for Peptide Research
- Research on the synthesis of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which are structurally related to the compound , shows their potential in designing probes and medicinal chemistry due to their distinct conformational preferences. This exemplifies the relevance of such amino acids in peptide and protein research (C. M. Tressler & N. J. Zondlo, 2014).
properties
CAS RN |
62362-63-4 |
|---|---|
Product Name |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |
Molecular Formula |
C₆H₁₁NO₅ |
Molecular Weight |
195.17 g/mol |
IUPAC Name |
(2S,3S,4R,5R)-5-amino-2,3,4,6-tetrahydroxyhexanoic acid |
InChI |
InChI=1S/C6H13NO6/c7-2(1-8)3(9)4(10)5(11)6(12)13/h2-5,8-11H,1,7H2,(H,12,13)/t2-,3-,4+,5+/m1/s1 |
InChI Key |
TWRBLFYGIMLXMO-MBMOQRBOSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](C(=O)O)O)O)O)N)O |
SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
Canonical SMILES |
C(C(C(C(C(C(=O)O)O)O)O)N)O |
synonyms |
D-Mannolactam; D-Mannonolactam; Nojirimycin B Lactam; (3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(hydroxymethyl)-2-piperidinone; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B13565.png)











